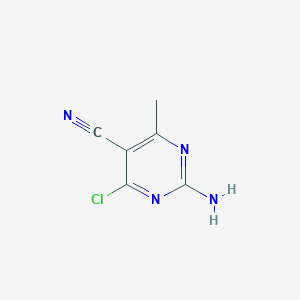![molecular formula C10H10ClF6N B1448486 Methyl({2,2,2-Trifluor-1-[3-(Trifluormethyl)phenyl]ethyl})amin-Hydrochlorid CAS No. 1461708-21-3](/img/structure/B1448486.png)
Methyl({2,2,2-Trifluor-1-[3-(Trifluormethyl)phenyl]ethyl})amin-Hydrochlorid
Übersicht
Beschreibung
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is a useful research compound. Its molecular formula is C10H10ClF6N and its molecular weight is 293.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung pharmazeutischer Medikamente
Die Trifluormethylgruppe ist ein häufiges Merkmal in vielen pharmazeutischen Verbindungen, da sie die biologische Aktivität und metabolische Stabilität verbessern kann . Methyl({2,2,2-Trifluor-1-[3-(Trifluormethyl)phenyl]ethyl})amin-Hydrochlorid könnte als Vorläufer oder Zwischenprodukt bei der Synthese neuartiger Medikamentenkandidaten dienen. Seine Einarbeitung in Moleküle kann die Eigenschaften von Arzneimitteln wie Potenz, Selektivität und pharmakokinetische Profile verbessern.
Forschung im Bereich der Agrochemie
Verbindungen mit Trifluormethylgruppen, wie unsere Zielverbindung, werden häufig bei der Entwicklung von Agrochemikalien eingesetzt . Sie können zur Herstellung von Pestiziden und Herbiziden mit verbesserter Wirksamkeit und reduzierten Umweltauswirkungen beitragen. Die einzigartigen physikalisch-chemischen Eigenschaften, die durch die Trifluormethylgruppe vermittelt werden, machen diese Verbindungen wertvoll für den Pflanzenschutz und die Steigerung der Erträge.
Materialwissenschaften
Der in this compound vorhandene Strukturbaustein kann bei der Synthese neuer Materialien eingesetzt werden . Diese Materialien könnten einzigartige Eigenschaften wie hohe thermische Stabilität und besondere elektronische Eigenschaften aufweisen, was sie für fortschrittliche Anwendungen in der Elektronik und Nanotechnologie geeignet macht.
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz bei der Quantifizierung verschiedener Substanzen verwendet werden . Seine gut definierte Struktur und Eigenschaften können zur Entwicklung präziser analytischer Methoden für den Nachweis und die Messung von chemischen Rückständen in Arzneimitteln, Umweltproben oder biologischen Matrizen beitragen.
Katalyse
Die Trifluormethylgruppe ist dafür bekannt, die Reaktivität von Molekülen zu beeinflussen, was unsere Verbindung zu einem potenziellen Katalysator oder Co-Katalysator in der organischen Synthese macht . Sie könnte an Reaktionen beteiligt sein, die Kohlenstoff-Fluor-Bindungen bilden, die für die Synthese vieler organischer fluorhaltiger Verbindungen von entscheidender Bedeutung sind.
Biomedizinische Forschung
Aufgrund der biologischen Relevanz der Trifluormethylgruppe könnte this compound in der biomedizinischen Forschung verwendet werden . Es könnte an der Untersuchung von Stoffwechselwegen, Enzym-Wechselwirkungen und der Entwicklung von Diagnosemitteln beteiligt sein.
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key process .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Action Environment
This compound, like many others with trifluoromethyl groups, plays an important role in various fields, including pharmaceuticals, agrochemicals, and materials .
Biochemische Analyse
Biochemical Properties
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride plays a crucial role in various biochemical reactions. The trifluoromethyl groups in its structure can participate in radical reactions, which are essential in the synthesis of complex organic molecules . This compound interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride on cells are profound. It influences cell signaling pathways, particularly those related to oxidative stress and inflammation. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it has been observed to affect the proliferation and apoptosis of various cell types, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with DNA and RNA, thereby influencing the synthesis of proteins and other essential biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, it may degrade into different products, which can have distinct biochemical effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including damage to vital organs and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of lipids, proteins, and carbohydrates . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites . These interactions are essential for understanding the overall impact of this compound on cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and function . Understanding these transport mechanisms is crucial for optimizing the use of this compound in biochemical research and applications.
Subcellular Localization
The subcellular localization of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its biochemical effects, making it essential to study these localization patterns in detail .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N.ClH/c1-17-8(10(14,15)16)6-3-2-4-7(5-6)9(11,12)13;/h2-5,8,17H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRIOOGNRJIKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)
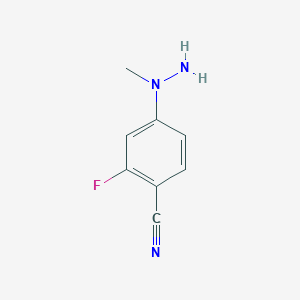
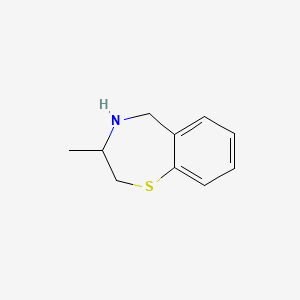
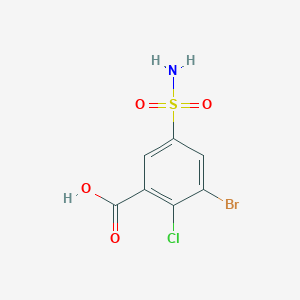

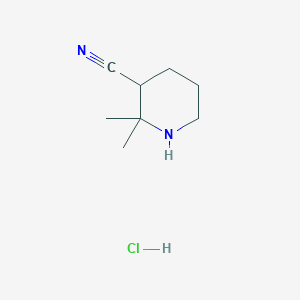
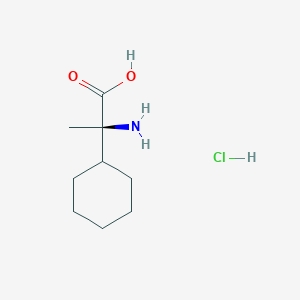

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)
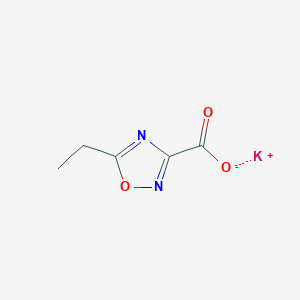
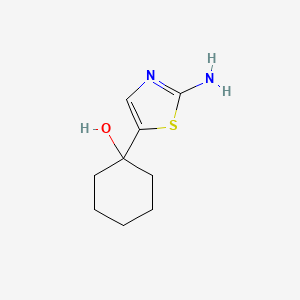
amine dihydrochloride](/img/structure/B1448424.png)
